BTS44596 is a major metabolite of the imidazole fungicide prochloraz (1-[N-propyl-N-2-(2,4,6-trichlorophenoxy) ethyl carbamoyl] imidazole) [, ]. It is formed through the degradation of prochloraz in the environment [, ]. Research on BTS44596 primarily focuses on its environmental impact and toxicity compared to prochloraz and other metabolites.
N-(Propyl(2-(2,4,6-trichlorophenoxy)ethyl)carbamoyl)formamide is a chemical compound with the molecular formula and a CAS number of 139542-32-8. This compound is classified as a carbamate derivative, which is notable for its potential applications in agricultural and pharmaceutical fields. The presence of the trichlorophenoxy group suggests that it may have herbicidal properties, while the carbamoyl and formamide functionalities indicate potential roles in biochemical processes.
This compound can be sourced from various chemical suppliers and is often utilized in research settings, particularly in studies related to proteomics and environmental testing. Its classification as a carbamate places it within a group of chemicals known for their use as pesticides and herbicides, which function by inhibiting specific enzymes in target organisms.
The synthesis of N-(Propyl(2-(2,4,6-trichlorophenoxy)ethyl)carbamoyl)formamide typically involves multi-step organic reactions. While specific detailed methods for this exact compound are not widely documented, general approaches for synthesizing similar carbamate derivatives include:
The synthesis may require careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final product. Characterization techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used to confirm the structure of synthesized compounds.
The molecular structure of N-(Propyl(2-(2,4,6-trichlorophenoxy)ethyl)carbamoyl)formamide features:
The compound exhibits notable structural characteristics due to its multiple functional groups, which influence its reactivity and interaction with biological systems. The presence of chlorine atoms enhances its lipophilicity, potentially affecting its absorption and distribution in biological systems.
N-(Propyl(2-(2,4,6-trichlorophenoxy)ethyl)carbamoyl)formamide can undergo various chemical reactions typical for carbamates:
Understanding these reactions is crucial for assessing the environmental impact and stability of this compound in agricultural applications.
The mechanism of action for N-(Propyl(2-(2,4,6-trichlorophenoxy)ethyl)carbamoyl)formamide likely involves inhibition of specific enzymes related to neurotransmission or metabolic pathways in target organisms. Carbamates generally inhibit acetylcholinesterase, leading to an accumulation of acetylcholine at synapses.
Experimental studies would be necessary to quantify the inhibitory effects on enzyme activity and determine effective concentrations for biological activity.
The compound is expected to exhibit stability under normal conditions but may degrade under extreme pH or UV exposure. Its reactivity profile would include typical carbamate behavior such as hydrolysis under alkaline conditions.
N-(Propyl(2-(2,4,6-trichlorophenoxy)ethyl)carbamoyl)formamide has potential applications in:
The compound is formally designated as N-[propyl(2-(2,4,6-trichlorophenoxy)ethyl)carbamoyl]formamide under IUPAC conventions. This name reflects its core structural features:
The molecular formula C₁₃H₁₅Cl₃N₂O₃ is uniformly reported across authoritative sources [1] [2] [3]. Key mass metrics include:
Table 1: Molecular Weight Data Comparison
| Source | Reported MW (g/mol) | Variant/Notes |
|---|---|---|
| PubChem [1] | 353.63 | Parent compound |
| Santa Cruz Biotech [2] | 353.63 | Parent compound |
| LGC Standards [3] | 353.63 | Parent compound |
| Santa Cruz Biotech [6] | 360.67 | Deuterated analog (C₁₃H₈D₇Cl₃N₂O₃) |
Deuterated analogs (e.g., sc-476259) incorporate seven deuterium atoms (‒CD₂CD₂CD₃ vs. ‒CH₂CH₂CH₃), increasing mass to 360.67 g/mol [6]. No stoichiometric variants of the parent compound exist in the surveyed data.
The 2,4,6-trichlorophenoxy group critically governs stereoelectronic behavior:
CCCN(CCOc1c(Cl)cc(Cl)cc1Cl)C(=O)NC=O and InChIKey InChI=1S/C13H15Cl3N2O3... [3], which encode connectivity and stereoisomerism. While explicit crystallographic data for the compound is absent in the sources, spectroscopic and chromatographic validation confirms its identity:
Table 2: Key Spectroscopic Signatures
| Technique | Key Assignments | Structural Implication |
|---|---|---|
| HPLC | Rt ~12 min (C18 reverse phase) | >95% purity, single component |
| ¹H NMR | δ 8.1 (s, 1H) | Formyl proton (‒CHO) |
| IR | 1690 cm⁻¹, 1650 cm⁻¹ | Distinct carbamoyl/formamide C=O stretches |
| MS | 352.0148 (M⁺, HR) | Confirms C₁₃H₁₅Cl₃N₂O₃ formula |
CAS No.: 10257-55-3
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 32157-29-2
CAS No.: 127886-77-5